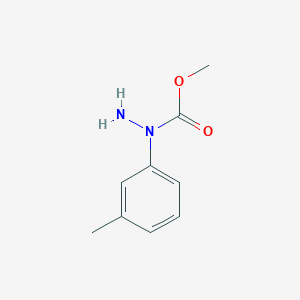
1-(4-Ethylbenzyl)-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Ethylbenzyl)-1,4-diazepane is an organic compound that belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms This compound features a benzyl group substituted with an ethyl group at the para position, attached to a diazepane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethylbenzyl)-1,4-diazepane can be achieved through several synthetic routes. One common method involves the reaction of 4-ethylbenzyl chloride with 1,4-diazepane in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity. Catalysts and advanced purification techniques, such as distillation and high-performance liquid chromatography (HPLC), are often employed to ensure the quality of the final product.
化学反応の分析
Types of Reactions
1-(4-Ethylbenzyl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where halogenated derivatives can be formed using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst under atmospheric pressure.
Substitution: N-bromosuccinimide in carbon tetrachloride under reflux conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced derivatives such as alkanes.
Substitution: Formation of halogenated derivatives like bromides.
科学的研究の応用
1-(4-Ethylbenzyl)-1,4-diazepane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as an anxiolytic or anticonvulsant agent.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(4-Ethylbenzyl)-1,4-diazepane involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to GABA receptors in the central nervous system, modulating neurotransmitter activity and exerting anxiolytic effects. The exact pathways and molecular interactions are subject to ongoing research to fully elucidate its pharmacological profile.
類似化合物との比較
Similar Compounds
1-Benzyl-1,4-diazepane: Lacks the ethyl group at the para position, resulting in different chemical and pharmacological properties.
1-(4-Methylbenzyl)-1,4-diazepane: Contains a methyl group instead of an ethyl group, leading to variations in reactivity and biological activity.
1-(4-Chlorobenzyl)-1,4-diazepane:
Uniqueness
1-(4-Ethylbenzyl)-1,4-diazepane is unique due to the presence of the ethyl group at the para position, which influences its chemical reactivity and pharmacological properties. This structural feature may enhance its binding affinity to certain receptors and improve its efficacy in specific applications.
特性
分子式 |
C14H22N2 |
|---|---|
分子量 |
218.34 g/mol |
IUPAC名 |
1-[(4-ethylphenyl)methyl]-1,4-diazepane |
InChI |
InChI=1S/C14H22N2/c1-2-13-4-6-14(7-5-13)12-16-10-3-8-15-9-11-16/h4-7,15H,2-3,8-12H2,1H3 |
InChIキー |
OKAISHODQJEHHU-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)CN2CCCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


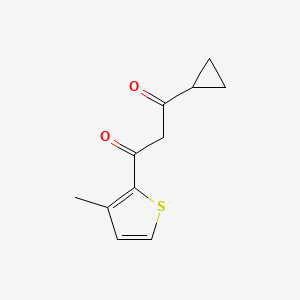






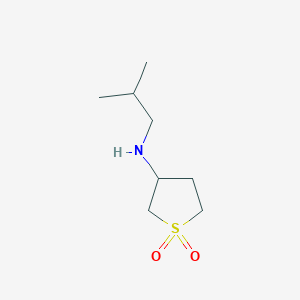

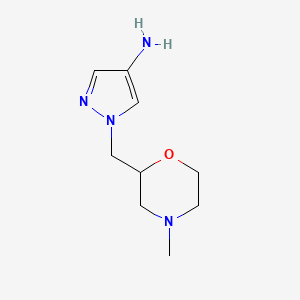

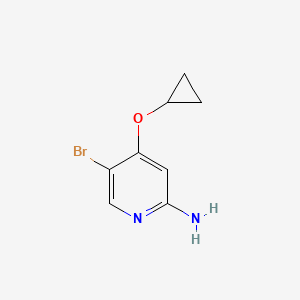
![2-(2-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)ethan-1-amine hydrochloride](/img/structure/B13638733.png)
